Nonane

Catalog No.
S598912
CAS No.
111-84-2
M.F
H3C-(CH2)7-CH3
C9H20
C9H20
M. Wt
128.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonane

CAS Number

111-84-2

Product Name

Nonane

IUPAC Name

nonane

Molecular Formula

H3C-(CH2)7-CH3
C9H20
C9H20

Molecular Weight

128.25 g/mol

InChI

InChI=1S/C9H20/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3

InChI Key

BKIMMITUMNQMOS-UHFFFAOYSA-N

SMILES

CCCCCCCCC

Solubility

less than 1 mg/mL at 70° F (NTP, 1992)
1.72e-06 M
0.00022 mg/mL at 25 °C
In water, 0.220 mg/L at 25 °C
Very soluble in ethanol and ether; miscible with acetone, benzene, chloroform, hydrogen peroxide
Solubility in water, g/100ml at 25 °C: 0.00002 (very poor)
Insoluble

Synonyms

n-nonane, nonane

Canonical SMILES

CCCCCCCCC

Organic Synthesis:

Nonane serves as a reaction medium in organic synthesis due to its inertness towards many common reagents. Its hydrophobic nature (repels water) makes it suitable for reactions involving water-sensitive compounds. Additionally, its relatively low boiling point (151 °C) allows for easy product isolation through distillation .

Solvent for Non-polar Compounds:

Nonane acts as a non-polar solvent, readily dissolving non-polar and slightly polar compounds. This property makes it valuable for:

  • Extraction and purification of organic molecules from biological samples or complex mixtures .
  • Crystallization of various organic compounds for further analysis and characterization .
  • Preparation of stock solutions of non-polar compounds for subsequent experiments .

Reference Compound in Chromatography:

Due to its well-defined chemical structure and predictable behavior, nonane is used as a reference standard in various chromatographic techniques, including:

  • Gas chromatography (GC): Nonane's specific retention time helps identify and quantify other unknown components in a mixture based on their relative retention times .
  • High-performance liquid chromatography (HPLC): Nonane serves as a reference for non-polar interactions between the stationary phase and analytes .

Model Compound in Environmental Research:

Nonane's chemical stability and volatility make it a suitable model compound for studying various environmental processes, such as:

  • Soil and water remediation: Investigating the biodegradation and sorption (absorption) of organic pollutants by studying the fate of nonane in these environments .
  • Atmospheric chemistry: Understanding the photochemical degradation of nonane helps model the behavior of other similar organic compounds in the atmosphere .

Research on Nonane's Properties:

Nonane itself is a subject of ongoing research, focusing on understanding its:

  • Physicochemical properties: This includes studies on its thermodynamic properties, viscosity, and dielectric constant .
  • Biological interactions: Research on nonane's potential neurotoxicity and environmental impact is ongoing .

Nonane is a linear alkane hydrocarbon with the chemical formula C9H20\text{C}_9\text{H}_{20}. It is a colorless, flammable liquid primarily found in petroleum distillates, particularly kerosene. Nonane has a gasoline-like odor and is insoluble in water, making it a suitable solvent for hydrophobic substances. The compound can exist in various structural forms, with 35 known isomers, and its substituent form is referred to as nonyl. Its cycloalkane counterpart is cyclononane (C9H18\text{C}_9\text{H}_{18}) .

Nonane is a flammable liquid with a low flash point (31 °C), posing a fire hazard []. It can also cause irritation to the skin and respiratory system upon contact or inhalation []. When handling nonane, proper safety protocols for flammable liquids should be followed [].

Please Note:

  • This analysis focuses on scientific research applications and omits discussion of nonane's mechanism of action, as it does not have significant biological activity.
  • Always refer to Safety Data Sheets (SDS) for specific handling procedures and safety precautions when working with nonane in a lab setting.

Nonane undergoes typical combustion reactions characteristic of alkanes. In the presence of sufficient oxygen, it combusts to produce carbon dioxide and water:

2C9H20+19O218CO+20H2O\text{2C}_9\text{H}_{20}+19\text{O}_2\rightarrow 18\text{CO}+20\text{H}_2\text{O}

Incomplete combustion can yield carbon monoxide as a byproduct . Additionally, nonane can be synthesized through hydrogenation of nonene (C9H18\text{C}_9\text{H}_{18}), where hydrogen gas is added to the alkene .

Nonane can be synthesized through several methods:

  • Hydrogenation: This method involves adding hydrogen to nonene, converting it into nonane.
    C9H18+H2C9H20\text{C}_9\text{H}_{18}+\text{H}_2\rightarrow \text{C}_9\text{H}_{20}
  • Fractional Distillation: Nonane is typically obtained from petroleum refining processes, where it is separated from other hydrocarbons through fractional distillation .
  • Thermal Cracking: This process breaks down larger hydrocarbons into smaller ones, including nonane.

Nonane has various applications across different industries:

  • Fuel: It serves as an ingredient in automotive and jet fuels.
  • Solvent: Due to its hydrophobic nature, nonane is used as a solvent for organic compounds.
  • Chemical Intermediate: It acts as a precursor in the synthesis of other chemicals and materials.
  • Detergents: Nonane is included in biodegradable detergents due to its surfactant properties .

Research on nonane's interactions primarily focuses on its physical and chemical properties rather than extensive biological interactions. Studies have shown that nonane can penetrate narrow micropores, making it useful in evaluating microporosity in materials . Its volatility also suggests potential applications in fragrance formulations and as a carrier for other active ingredients.

Nonane belongs to the alkane family and shares similarities with other hydrocarbons. Here are some comparable compounds along with their unique characteristics:

CompoundFormulaUnique Features
DecaneC10H22\text{C}_{10}\text{H}_{22}Longer chain alkane; higher boiling point
OctaneC8H18\text{C}_{8}\text{H}_{18}Shorter chain; commonly used as a fuel standard
NoneneC9H18\text{C}_{9}\text{H}_{18}Alkene; contains a double bond, making it reactive
CyclononaneC9H18\text{C}_{9}\text{H}_{18}Cyclic structure; different physical properties

Nonane's uniqueness lies in its specific chain length and structure, which provide distinct physical properties such as boiling point and solubility characteristics compared to its structural analogs .

Physical Description

N-nonane appears as a clear colorless liquid with a sharp odor. Flash point 86°F. Insoluble in water and less dense than water. Contact may irritate eyes and possibly injury the cornea. May irritate skin. Vapor inhalation may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea.
GasVapor; Liquid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a gasoline-like odor.

Color/Form

Colorless liquid

XLogP3

4.5

Boiling Point

303.4 °F at 760 mm Hg (NTP, 1992)
150.8 °C
150.47 °C
303°F

Flash Point

88 °F (NTP, 1992)
88 °F (31 °C) (Closed Cup)
31 °C c.c.
88°F

Vapor Density

4.41 (NTP, 1992) (Relative to Air)
4.41 (Air = 1)
Relative vapor density (air = 1): 4.4
4.41

Density

0.718 at 68 °F (USCG, 1999)
d204 0.72
0.7176 g/cu cm at 20 °C
Relative density (water = 1): 0.7
0.718
0.72

LogP

5.65 (LogP)
5.65
log Kow = 5.65

Odor

Gasoline-like odo

Melting Point

-60 °F (NTP, 1992)
-53.5 °C
Fp -51 °
-53.47 °C
-51°C
-51 °C
-60°F

UNII

T9W3VH6G10

GHS Hazard Statements

Aggregated GHS information provided by 1129 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 1129 companies. For more detailed information, please visit ECHA C&L website;
Of the 28 notification(s) provided by 1126 of 1129 companies with hazard statement code(s):;
H226 (59.68%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (59.15%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (46.09%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (63.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (22.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H336 (46.54%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H410 (26.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (16.07%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.22 mm Hg at 68 °F ; 10 mm Hg at 100.4° F (NTP, 1992)
4.45 mmHg
4.45 mm Hg at 25 °C /Extrapolated/
Vapor pressure, kPa at 25 °C: 0.59
3.2 mmHg
3 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

111-84-2
61193-19-9

Wikipedia

Nonane

Biological Half Life

9.00 Days
9.33 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Hydrogenation of 1-nonene
Nonane is obtained from the fractional distillation or refining of petroleum.
n-Alkanes having more than six carbon atoms are not isolated individually but as mixtures of several homologues. Suitable sources are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (greater than or equal to 95% linearity) by selective separation (eg, molecular sieve separation or urea extractive crystallization). /Higher n-Alkanes/

General Manufacturing Information

Mining (except oil and gas) and support activities
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum refineries
Nonane: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
Nonanes are major ingredients of petroleum fractions such as VM & P naphtha & 140 flash and Stoddard solvents.
n-Nonane is present in jet fuel at a weight percent of 5.69
n-Nonane, n-heptane and n-octane are components at 18.35% by weight of naphtha which is used as a diluent in processing of bitumen from oil sands

Analytic Laboratory Methods

Method: NIOSH 1500, Issue 3, Hydrocarbons, BP 36-216 °C; Procedure: gas chromatography with flame ionization detector; Analyte: n-nonane; Matrix: air; Detection Limit: 0.04 ug/sample.

Storage Conditions

Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Moisture sensitive.
Fireproof. Separated from strong oxidants. Store in an area without drain or sewer access.

Interactions

The penetration enhancing effects of nonane on the in vivo penetration of 1 mg propranolol hydrochloride applied under topical occlusive conditions with and without the presence of 4% nonane to 12 human volunteers are described. Propranolol penetration increased from 0.705 to 1.402% of the applied dose in the presence of nonane. All 7 subjects receiving the enhancer sustained moderate to severe erythema with slight edema at the application site, with slight eschar formation observed in 2 subjects after 24 hr exposure. In in vitro studies propranolol bioavailability was increased from 1.03 to 2.28% of the applied dose.
Alkaline phosphatase activity in liver, spleen, and bone marrow were increased in female rats exposed to n-octane or n-nonane for 2 and 7 days. The increase in splenic alkaline phosphatase activity persisted for up to 42 days after a single dose of either solvent. Pretreatment with protein formation inhibitors, cycloheximide or ethionine, removed this observed increase of alkaline phosphatase activity in liver and spleen.

Dates

Modify: 2023-08-15
Sutton et al. The hydrodeoxygenation of bioderived furans into alkanes. Nature Chemistry, doi: 10.1038/nchem.1609, published online 7 April 2013 http://www.nature.com/nchem

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